(E)-4,4-dimethyl-1-[4-(trifluoromethyl)phenyl]pent-1-en-3-one
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Overview
Description
(E)-4,4-dimethyl-1-[4-(trifluoromethyl)phenyl]pent-1-en-3-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with a pentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4-dimethyl-1-[4-(trifluoromethyl)phenyl]pent-1-en-3-one typically involves the following steps:
Formation of the trifluoromethylated phenyl ring: This can be achieved through various trifluoromethylation reactions, such as radical trifluoromethylation or electrophilic trifluoromethylation.
Coupling with a pentenone precursor: The trifluoromethylated phenyl ring is then coupled with a suitable pentenone precursor under conditions that favor the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to achieve efficient and cost-effective synthesis. The use of continuous flow reactors and other modern techniques can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-4,4-dimethyl-1-[4-(trifluoromethyl)phenyl]pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under suitable conditions.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(E)-4,4-dimethyl-1-[4-(trifluoromethyl)phenyl]pent-1-en-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions involving fluorinated molecules.
Industry: Used in the production of advanced materials with specific properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of (E)-4,4-dimethyl-1-[4-(trifluoromethyl)phenyl]pent-1-en-3-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors, thereby modulating its biological activity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: Compounds with similar trifluoromethyl groups attached to ketone structures.
Fluorinated alkenes: Molecules containing fluorine atoms and alkene groups.
Uniqueness
(E)-4,4-dimethyl-1-[4-(trifluoromethyl)phenyl]pent-1-en-3-one stands out due to its specific combination of a trifluoromethylated phenyl ring and a pentenone structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
(E)-4,4-dimethyl-1-[4-(trifluoromethyl)phenyl]pent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O/c1-13(2,3)12(18)9-6-10-4-7-11(8-5-10)14(15,16)17/h4-9H,1-3H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZYDWHUQMRHND-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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